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Compound of Interest

Compound Name: Hetisine

Cat. No.: B12785939

COMPOUND IDENTIFICATION

Identifier Value
Compound Name Hetisine
CAS Number 149926-20-5 (for Hetisine Hydrochloride)
Molecular Formula C20H27NOs3[1]
Molecular Weight 329.4 g/mol
Molecular Formula (HCI Salt) C20H27NO3*HCI
Molecular Weight (HCI Salt) 365.89 g/mol
Introduction

Hetisine is a C2o-diterpenoid alkaloid characterized by a complex heptacyclic hetisane
skeleton.[2][3] As a member of the hetisine-type diterpenoid alkaloids (DAS), it is
predominantly isolated from plants of the Aconitum and Delphinium genera.[2] These
compounds have garnered significant interest in the scientific community due to their diverse
and potent pharmacological activities. Pharmacological studies have revealed a broad
spectrum of actions for hetisine-type DAs, including antiarrhythmic, antitumor, antimicrobial,
and insecticidal properties.[2][3][4][5] Notably, they exhibit prominent antiarrhythmic effects with
lower toxicity compared to other diterpenoid alkaloids like aconitine, highlighting their potential
in drug discovery and development.[2]
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This technical guide provides an in-depth overview of Hetisine, focusing on its
pharmacological activities, underlying mechanisms of action, and relevant experimental
protocols for researchers, scientists, and drug development professionals.

Pharmacological Activities and Quantitative Data

Hetisine and related alkaloids have been evaluated for a range of biological activities. The
following tables summarize the available quantitative data.

Antitumor Activity

A number of hetisine-type DAs have been assessed for their cytotoxic effects against various
human cancer cell lines.[4]
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Insecticidal and Antifeedant Activity
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Compound Organism Activity Value
Cardiodine Spodoptera littoralis Antifeedant ECso: 4.4 pg cm—2
Cardiopetamine Spodoptera littoralis Antifeedant ECso: 5.5 pg cm=2
15B-hydroxy- ] ) ]
o Spodoptera littoralis Antifeedant ECso: 23.7 pg cm~2

hetisinone
A hetisine-type DA o

) Sf9 cells Cytotoxicity LDso: 5.3 mg mL~1
with a ketone at C-13
A hetisine-type DA o

) CHO cells Cytotoxicity LDso: 12.5 mg mL™1
with a ketone at C-13
Hetisine Tribolium castaneum Repellency 59.12% at 3 mg mL1

Mechanisms of Action and Signaling Pathways

The diverse biological effects of hetisine-type alkaloids are attributed to their interaction with
various cellular targets and signaling pathways.

Modulation of lon Channels

A primary mechanism underlying the antiarrhythmic effects of hetisine-type DAs is their ability
to modulate the function of various ion channels. Guan-fu base A, a prominent hetisine-type
alkaloid, has been identified as a multi-ion channel blocker, affecting sodium, calcium, and
potassium channels, as well as the hyperpolarization-activated cyclic nucleotide-gated (HCN)
channel.[3][5] Hetisinone has also been shown to have a moderate inhibitory effect on the Nav
1.2 channel.[4] This modulation of ion channel activity alters the electrophysiological properties
of cardiac cells, thereby contributing to the antiarrhythmic effect.
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Hetisine's modulation of cardiac ion channels.

PI3K/Akt Signhaling Pathway

Some derivatives of hetisine-type alkaloids have been shown to influence cell survival and
proliferation pathways. For instance, a pseudokobusine derivative was found to inhibit the
phosphorylation of extracellular signal-regulated kinase (ERK) while enhancing the
phosphorylation of phosphoinositide 3-kinase (P13K). The PI3K/Akt pathway is a crucial
intracellular signaling cascade that regulates cell growth, proliferation, and survival. Activation
of this pathway can lead to the inhibition of apoptosis and promotion of cell cycle progression.
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Influence of Hetisine derivatives on the PI3K/Akt pathway.

NF-kB Signaling Pathway

While direct evidence for Hetisine is still emerging, related alkaloids have demonstrated
inhibitory effects on the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells)
signaling pathway. The NF-kB pathway is a key regulator of inflammation, and its inhibition can
lead to a reduction in the production of pro-inflammatory cytokines. Chelidonine, another
iIsoquinoline alkaloid, has been shown to inhibit TNF-a-induced NF-kB activation by preventing
the phosphorylation and degradation of its inhibitor, IkBa, and subsequently blocking the
nuclear translocation of NF-kB subunits.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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